
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Overview
Description
“4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid” is a heterocyclic compound with the CAS Number: 40516-40-3 . It has a molecular weight of 273.17 . The IUPAC name for this compound is 4-oxo-8-(trifluoromethoxy)-1,4-dihydro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid” can be represented by the InChI Code: 1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
“4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Structural Characterization and Complexation
One study focused on the structural characterization of a dioxovanadium(V) complex with a derivative of quinoline carboxylic acid, highlighting its potential for creating hexagonal molecular arrangements and channel cavities occupied by water molecules. This research demonstrates the utility of quinoline carboxylic acids in complexation and structural chemistry, which may be relevant to materials science and catalysis (Moriuchi et al., 2007).
Synthesis of Novel Derivatives and Antibacterial Activity
Another study reported on the synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, starting from a related compound to 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid. These compounds exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, showcasing the role of quinoline derivatives in the development of new antimicrobials (Lingaiah et al., 2012).
Rational Strategies for Substitution and Functionalization
Research on the preparation strategies for trifluoromethyl-substituted pyridine and quinoline carboxylic acids elaborated on methods to introduce the trifluoromethyl group and carboxy function. This study is significant for understanding the synthetic pathways and functionalization of quinoline derivatives, which could be beneficial in organic synthesis and pharmaceutical development (Cottet et al., 2003).
Photophysical Properties Study
A study on azole-quinoline based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT), synthesized derivatives that showed unique photophysical behaviors. These findings could be applied in the development of new materials for optical and electronic applications, due to their dual emissions and large Stokes' shifts (Padalkar & Sekar, 2014).
Metal Ion Extraction and Chelating Properties
Quinoline-2-carboxylic acids with different substituents have been investigated for their ability to extract metal ions from aqueous solutions. The study highlights the influence of the substituent's position and nature on the metal ion selectivities, showcasing the potential use of quinoline derivatives in environmental cleanup and resource recovery (Moberg et al., 1990).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQOAIXSLIRCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653787 | |
| Record name | 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid | |
CAS RN |
40516-40-3 | |
| Record name | 4-Hydroxy-8-(trifluoromethoxy)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





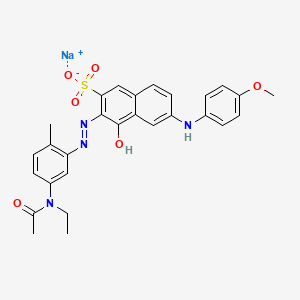
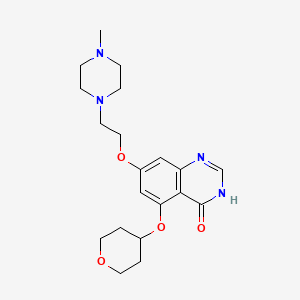
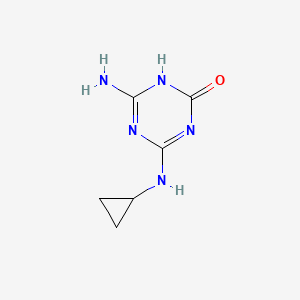
![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)
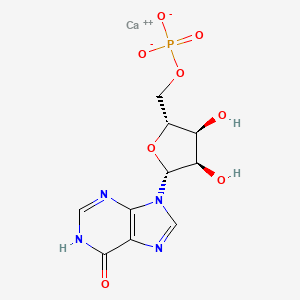
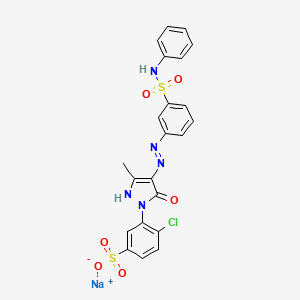
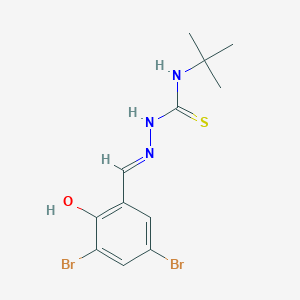
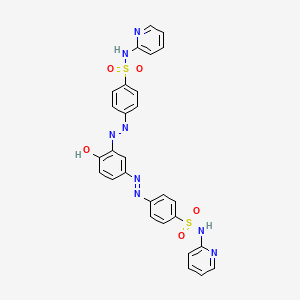

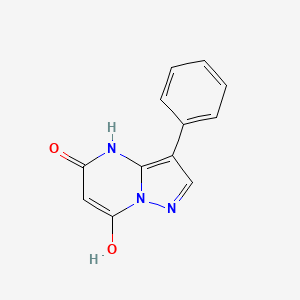
![(2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B1497810.png)
![Benzenesulfonic acid, 3-[(2,4-dihydroxyphenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B1497813.png)